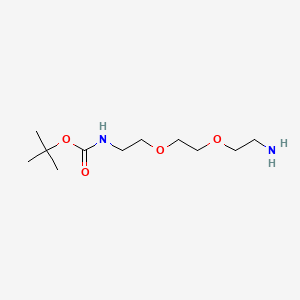

Carbamato de tert-butilo (2-(2-(2-aminoetoxi)etoxi)etil)

Descripción general

Descripción

PROTAC Linker 13 es un componente de las quimeras de direccionamiento de proteólisis (PROTAC), que son moléculas heterobifuncionales diseñadas para inducir la degradación de proteínas específicas. Los PROTAC consisten en tres partes: un ligando para la proteína de interés, un ligando para una ligasa de ubiquitina E3 y un enlace que conecta estos dos ligandos. El enlace juega un papel crucial en el mantenimiento de la geometría adecuada para la formación del complejo ternario, que es esencial para la ubiquitinación y la posterior degradación de la proteína diana .

Aplicaciones Científicas De Investigación

PROTAC Linker 13 tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Utilizado en el diseño y síntesis de nuevos PROTAC para la degradación específica de proteínas.

Biología: Empleado en estudios para comprender la función y regulación de proteínas mediante la degradación selectiva de proteínas específicas.

Medicina: Investigado para aplicaciones terapéuticas, particularmente en el tratamiento del cáncer, mediante el direccionamiento y la degradación de proteínas oncogénicas.

Industria: Utilizado en el desarrollo de nuevos fármacos y agentes terapéuticos, así como en el estudio de las interacciones proteína-proteína .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de PROTAC Linker 13 implica la preparación de los dos ligandos y el enlace, seguida de su conjugación. El enlace a menudo contiene grupos funcionales que facilitan la formación de enlaces estables con los ligandos. Las rutas sintéticas comunes incluyen la amidación, la esterificación y la química de clic. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar altos rendimientos y pureza .

Métodos de Producción Industrial: La producción industrial de PROTAC Linker 13 sigue rutas sintéticas similares pero a mayor escala. Esto implica optimizar las condiciones de reacción para maximizar la eficiencia y minimizar los residuos. Las técnicas como la química de flujo continuo y la síntesis automatizada se emplean a menudo para mejorar la escalabilidad y la reproducibilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones: PROTAC Linker 13 experimenta varias reacciones químicas, que incluyen:

Oxidación: Introducción de átomos de oxígeno en la molécula, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno, normalmente utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Reemplazo de un grupo funcional por otro, a menudo facilitado por reactivos nucleófilos o electrófilos

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio y otros agentes reductores.

Sustitución: Nucleófilos como aminas o tioles, y electrófilos como haluros de alquilo

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los grupos funcionales específicos presentes en PROTAC Linker 13 y los reactivos utilizados. Por ejemplo, la oxidación puede producir alcoholes o cetonas, mientras que la reducción puede producir alcanos o aminas .

Mecanismo De Acción

El mecanismo de acción de PROTAC Linker 13 implica la formación de un complejo ternario con la proteína diana y una ligasa de ubiquitina E3. Este complejo facilita la transferencia de moléculas de ubiquitina a la proteína diana, marcándola para su degradación por el proteasoma. El enlace asegura la orientación y proximidad adecuadas de los ligandos, permitiendo una ubiquitinación eficiente y la posterior degradación proteosomal .

Compuestos Similares:

PROTAC Linker 1: Otro enlace utilizado en PROTAC, pero con diferentes grupos funcionales y propiedades.

PROTAC Linker 2: Similar en estructura pero varía en longitud y flexibilidad.

PROTAC Linker 3: Contiene diferentes grupos químicos que afectan su afinidad de unión y eficiencia de degradación .

Singularidad: PROTAC Linker 13 es único debido a su estructura química específica, que proporciona una flexibilidad y estabilidad óptimas para la formación del complejo ternario. Esto da como resultado una mayor eficiencia de degradación y selectividad en comparación con otros enlaces. Su diseño también permite una mejor solubilidad y biodisponibilidad, lo que lo convierte en un componente valioso en el desarrollo de terapias basadas en PROTAC .

Comparación Con Compuestos Similares

PROTAC Linker 1: Another linker used in PROTACs, but with different functional groups and properties.

PROTAC Linker 2: Similar in structure but varies in length and flexibility.

PROTAC Linker 3: Contains different chemical moieties that affect its binding affinity and degradation efficiency .

Uniqueness: PROTAC Linker 13 is unique due to its specific chemical structure, which provides optimal flexibility and stability for the formation of the ternary complex. This results in enhanced degradation efficiency and selectivity compared to other linkers. Its design also allows for better solubility and bioavailability, making it a valuable component in the development of PROTAC-based therapeutics .

Propiedades

IUPAC Name |

tert-butyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O4/c1-11(2,3)17-10(14)13-5-7-16-9-8-15-6-4-12/h4-9,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUICOFGFQENAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

198227-38-2 | |

| Record name | Polyethylene glycol 2-aminoethyl ether 2-boc-aminoethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198227-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80432289 | |

| Record name | tert-Butyl {2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153086-78-3 | |

| Record name | tert-Butyl {2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.